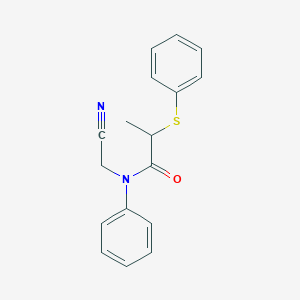
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide
Descripción
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide is an organic compound with the molecular formula C17H16N2OS This compound is characterized by the presence of a cyanomethyl group, a phenyl group, and a phenylsulfanyl group attached to a propanamide backbone
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-14(21-16-10-6-3-7-11-16)17(20)19(13-12-18)15-8-4-2-5-9-15/h2-11,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHITDBMVNPZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1=CC=CC=C1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide involves its interaction with various molecular targets and pathways. The compound’s nitrile group can participate in electrophilic and nucleophilic reactions, while the phenylsulfanyl group can engage in coordination chemistry and radical reactions . These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyano-N-tosyl-sulfonamide: Known for its applications in synthetic chemistry.
N-(benzothiazol-2-yl)-2-cyanoacetamide: Used in the synthesis of heterocyclic compounds.
Ocfentanil: A fentanyl analog with significant pharmacological activity.
Uniqueness
N-(cyanomethyl)-N-phenyl-2-(phenylsulfanyl)propanamide is unique due to its combination of a cyanomethyl group, a phenyl group, and a phenylsulfanyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and biological research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


